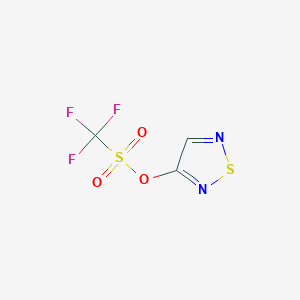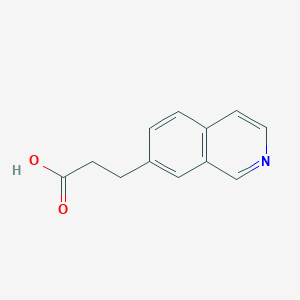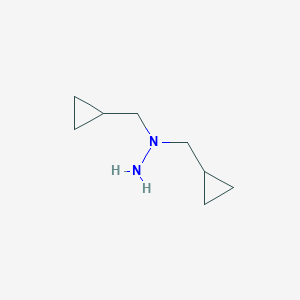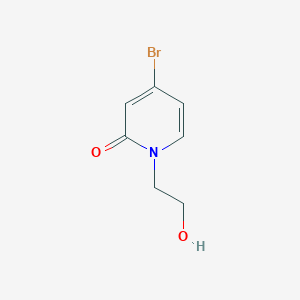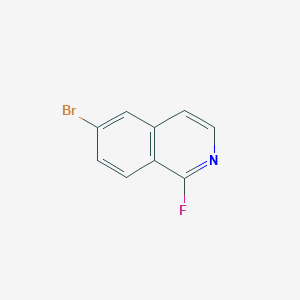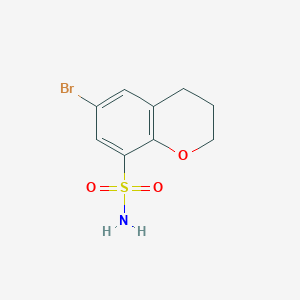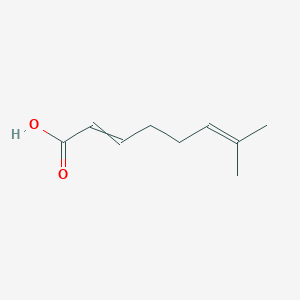
7-Methylocta-2,6-dienoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methylocta-2,6-dienoic acid is an unsaturated fatty acid with the molecular formula C9H14O2. It is characterized by the presence of a carboxylic acid group and a conjugated diene system. This compound is of significant interest in various fields, including medical, environmental, and industrial research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing 7-Methylocta-2,6-dienoic acid involves the stereoselective Mizoroki-Heck arylation of (E)-7-Methylocta-2,6-dienoic acid with aryl iodide. This reaction is catalyzed by palladium acetate (Pd(OAc)2) and triphenylphosphine (P(o-MeC6H4)3), with triethylamine (Et3N) serving as both the base and solvent. The reaction is typically carried out at reflux temperature, yielding the desired product in 37% to 68% isolated yields .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Mizoroki-Heck arylation method mentioned above can be scaled up for industrial applications. Optimization of reaction conditions, such as catalyst loading and solvent choice, can enhance yield and efficiency for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Methylocta-2,6-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated or partially saturated derivatives.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated or partially saturated fatty acids.
Substitution: Esters and amides.
Applications De Recherche Scientifique
7-Methylocta-2,6-dienoic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various organic compounds and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are used in studying biological pathways and enzyme interactions.
Industry: It is used in the synthesis of polymers, resins, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 7-Methylocta-2,6-dienoic acid involves its interaction with molecular targets such as enzymes and receptors. The conjugated diene system allows for various chemical modifications, enabling the compound to participate in diverse biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
2-Hydroxy-3-carboxy-6-oxo-7-methylocta-2,4-dienoic acid: This compound shares a similar carbon skeleton but has additional functional groups, leading to different chemical properties and reactivity.
Dimethyl sulfide derivatives: These compounds, while structurally different, undergo similar oxidation reactions and are used in related industrial applications.
Uniqueness: 7-Methylocta-2,6-dienoic acid is unique due to its conjugated diene system and carboxylic acid group, which confer distinct chemical reactivity and versatility in synthetic applications. Its ability to undergo stereoselective reactions makes it valuable for producing chiral compounds and studying reaction mechanisms.
Propriétés
Numéro CAS |
88197-02-8 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(2E)-7-methylocta-2,6-dienoic acid |
InChI |
InChI=1S/C9H14O2/c1-8(2)6-4-3-5-7-9(10)11/h5-7H,3-4H2,1-2H3,(H,10,11)/b7-5+ |
Clé InChI |
CEADFUVWXALSFV-FNORWQNLSA-N |
SMILES |
CC(=CCCC=CC(=O)O)C |
SMILES isomérique |
CC(=CCC/C=C/C(=O)O)C |
SMILES canonique |
CC(=CCCC=CC(=O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-1-[3-(cyclopropyloxy)phenyl]ethanone](/img/structure/B3392175.png)
![1-[3-(Cyclopropyloxy)phenyl]ethanone](/img/structure/B3392177.png)
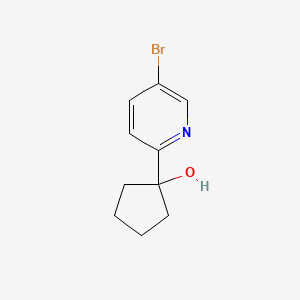
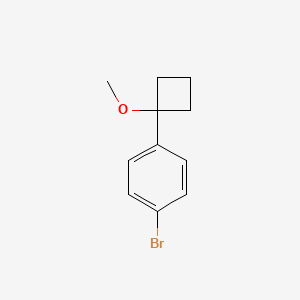
![[2-(2-Fluorophenoxy)phenyl]methanamine](/img/structure/B3392192.png)
